molecular formula C12H13Br2NO4 B2385840 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid CAS No. 386702-30-3

3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid

Cat. No.: B2385840
CAS No.: 386702-30-3
M. Wt: 395.047
InChI Key: FHBPPJNBSKRQRH-UHFFFAOYSA-N
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Description

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid is a complex organic compound characterized by its unique structural features, including bromine atoms and a dioxooctahydro-methanoisoindol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Bromination: Introduction of bromine atoms into the precursor molecule.

    Cyclization: Formation of the dioxooctahydro-methanoisoindol ring system.

    Functionalization: Addition of the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of bromine atoms or other functional groups.

    Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure but with a benzoic acid group.

Properties

IUPAC Name

3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO4/c13-9-4-3-5(10(9)14)8-7(4)11(18)15(12(8)19)2-1-6(16)17/h4-5,7-10H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBPPJNBSKRQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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